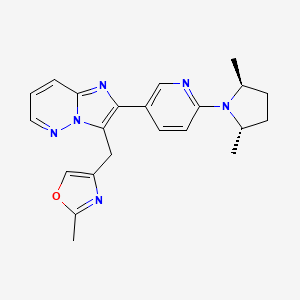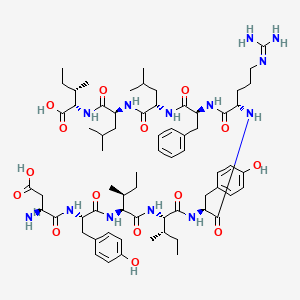
VP7 (31-40) peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VP7 (31-40) peptide: is a polypeptide derived from the VP7 protein of the rotavirus. This peptide sequence, specifically from amino acids 31 to 40, is known for its role as an epitope, which is a part of the antigen recognized by the immune system. The VP7 protein is a major structural protein of the rotavirus, playing a crucial role in the virus’s ability to infect host cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The VP7 (31-40) peptide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups during synthesis. The reaction conditions include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds .
Industrial Production Methods: : For industrial-scale production, recombinant DNA technology can be employed. This involves inserting the gene encoding the this compound into an expression vector, which is then introduced into a host organism such as E. coli or yeast. The host organism produces the peptide, which is subsequently purified using techniques like affinity chromatography .
Análisis De Reacciones Químicas
Types of Reactions: : The VP7 (31-40) peptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residues in the peptide, leading to the formation of dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
Oxidation: Formation of dityrosine cross-links.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Chemistry: : The VP7 (31-40) peptide is used in studies to understand peptide synthesis and modification techniques. It serves as a model peptide for developing new synthetic methods and studying peptide-protein interactions .
Biology: : In biological research, the this compound is used to study the immune response to rotavirus infections. It is employed in epitope mapping studies to identify the regions of the VP7 protein that are recognized by antibodies .
Medicine: : The peptide is used in vaccine development against rotavirus. It is incorporated into multi-epitope vaccines designed to elicit a robust immune response. Additionally, it is used in diagnostic assays to detect rotavirus infections .
Industry: : In the pharmaceutical industry, the this compound is used in the development of antiviral drugs. It serves as a target for screening potential inhibitors of rotavirus infection .
Mecanismo De Acción
The VP7 (31-40) peptide exerts its effects by acting as an epitope that is recognized by the immune system. When introduced into the body, it is processed by antigen-presenting cells and presented on the surface in the context of major histocompatibility complex (MHC) molecules. This presentation activates T-cells, which then initiate an immune response against the rotavirus. The molecular targets involved include MHC molecules and T-cell receptors .
Comparación Con Compuestos Similares
Similar Compounds
VP4 peptide: Another peptide derived from the rotavirus, involved in the virus’s ability to attach to host cells.
VP7 (1-10) peptide: A different segment of the VP7 protein, also used in immunological studies.
Uniqueness: : The VP7 (31-40) peptide is unique due to its specific sequence and its role as a major epitope recognized by the immune system. This makes it particularly valuable in vaccine development and immunological research .
Propiedades
Fórmula molecular |
C67H101N13O15 |
|---|---|
Peso molecular |
1328.6 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C67H101N13O15/c1-11-38(8)54(79-65(93)55(39(9)12-2)78-63(91)52(34-43-23-27-45(82)28-24-43)73-57(85)46(68)35-53(83)84)64(92)77-51(33-42-21-25-44(81)26-22-42)60(88)72-47(20-17-29-71-67(69)70)58(86)76-50(32-41-18-15-14-16-19-41)61(89)74-48(30-36(4)5)59(87)75-49(31-37(6)7)62(90)80-56(66(94)95)40(10)13-3/h14-16,18-19,21-28,36-40,46-52,54-56,81-82H,11-13,17,20,29-35,68H2,1-10H3,(H,72,88)(H,73,85)(H,74,89)(H,75,87)(H,76,86)(H,77,92)(H,78,91)(H,79,93)(H,80,90)(H,83,84)(H,94,95)(H4,69,70,71)/t38-,39-,40-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-/m0/s1 |
Clave InChI |
XNVYBAHBZWHTTJ-YOVNVZJKSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)
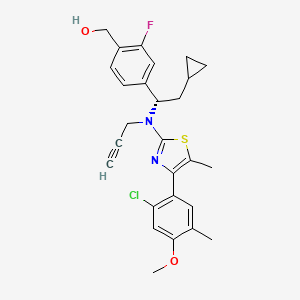
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12394627.png)

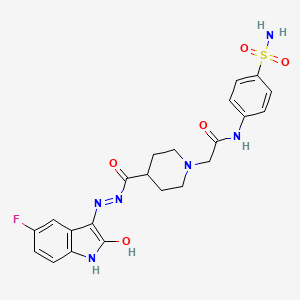
![(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide](/img/structure/B12394635.png)
![3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12394644.png)


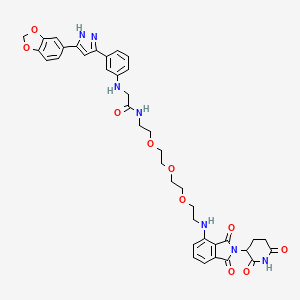
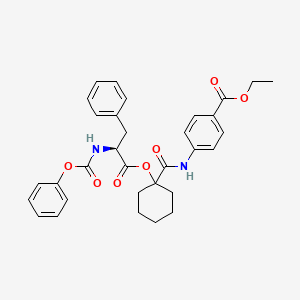
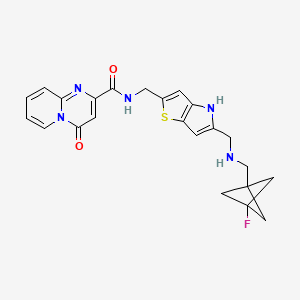
![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)
